molecular formula C19H15F2N5O2S2 B2472512 N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886942-10-5

N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2472512
CAS RN: 886942-10-5
M. Wt: 447.48
InChI Key: DOSWSVOOUQXMMO-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15F2N5O2S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

Synthetic Methods and Structural Elucidation : Studies have detailed the synthesis of compounds with similar structures, highlighting the significance of 1,2,4-triazole derivatives and acetamide groups in medicinal chemistry. For instance, the synthesis of acetamide derivatives has been explored due to their wide range of pharmaceutical activities, including antimicrobial, antifungal, and antitumor effects. These efforts involve various synthetic routes and structural elucidation techniques such as NMR, IR, and mass spectrometry to confirm compound identities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Biological Activities

Antimicrobial and Antitumor Activities : Research on related compounds demonstrates a broad spectrum of biological activities. For example, novel acetamide, pyrrole, and thiophene derivatives containing a biologically active pyrazole moiety have been synthesized and evaluated for their antitumor activity, with some compounds showing effectiveness surpassing standard drugs like doxorubicin. This highlights the potential of such structures in developing new antitumor agents (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Antioxidant Properties : The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl derivatives, reveal significant antioxidant activities. These findings suggest the potential use of such compounds in therapeutic applications where oxidative stress plays a crucial role (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O2S2/c20-18(21)28-14-7-5-13(6-8-14)22-16(27)12-30-19-24-23-17(15-4-3-11-29-15)26(19)25-9-1-2-10-25/h1-11,18H,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWSVOOUQXMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide

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